1-(1H-Indazol-6-yl)ethanol

Beschreibung

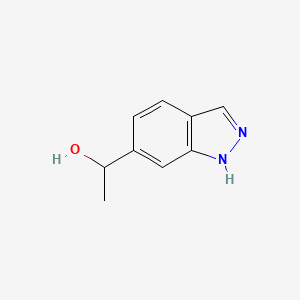

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1H-indazol-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(12)7-2-3-8-5-10-11-9(8)4-7/h2-6,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEDKZAFQMMHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738969 | |

| Record name | 1-(1H-Indazol-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181820-44-0 | |

| Record name | 1-(1H-Indazol-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(1H-Indazol-6-yl)ethanol (CAS: 181820-44-0): A Key Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 1-(1H-Indazol-6-yl)ethanol, a crucial heterocyclic alcohol serving as a versatile intermediate in the synthesis of pharmacologically active molecules. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and potential applications of this compound, emphasizing the scientific rationale behind the discussed methodologies.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Indazole derivatives have been successfully developed as anti-inflammatory, anti-cancer, and anti-HIV agents, underscoring the therapeutic potential embedded within this heterocyclic framework. This compound emerges as a key building block, offering a reactive hydroxyl group for further molecular elaboration, enabling the exploration of vast chemical space in the quest for novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 1-(1H-Indazol-6-yl)ethanone (Precursor) |

| CAS Number | 181820-44-0 | 189559-85-1[2] |

| Molecular Formula | C₉H₁₀N₂O | C₉H₈N₂O[2] |

| Molecular Weight | 162.19 g/mol | 160.17 g/mol [2] |

| Appearance | Predicted: White to off-white solid | White to off-white solid |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. | Soluble in polar organic solvents. |

| Melting Point | Not explicitly reported, but expected to be a crystalline solid. | Data not available in searched documents. |

| Boiling Point | Not explicitly reported. | 348.8 °C at 760 mmHg (Predicted)[2] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and a broad singlet for the hydroxyl proton. The indazole NH proton will also be present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the nine carbon atoms, including those of the bicyclic aromatic system, the methine carbon bearing the hydroxyl group, and the methyl carbon.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 162.19.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic peaks for the aromatic C-H and C=C stretching vibrations of the indazole ring would also be present.

Synthesis of this compound: A Self-Validating Protocol

The most direct and efficient synthesis of this compound involves the reduction of its corresponding ketone precursor, 1-(1H-Indazol-6-yl)ethanone. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity for carbonyl groups.

Causality behind Experimental Choices

The selection of sodium borohydride in a protic solvent like methanol or ethanol is a deliberate choice rooted in established principles of organic chemistry. NaBH₄ is a source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic carbonyl carbon of the ketone. The protic solvent serves to protonate the resulting alkoxide intermediate, yielding the desired alcohol. This method is favored for its operational simplicity, high yields, and the avoidance of harsh reaction conditions that could lead to side reactions on the indazole ring.

Experimental Workflow: Reduction of 1-(1H-Indazol-6-yl)ethanone

Caption: Synthetic workflow for the preparation of this compound.

Detailed Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve 1-(1H-Indazol-6-yl)ethanone (1.0 eq) in methanol at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery: A Versatile Synthetic Intermediate

While specific biological activities of this compound itself are not extensively documented, its true value lies in its role as a versatile intermediate for the synthesis of more complex and potent drug candidates. The secondary alcohol functionality serves as a convenient handle for a variety of chemical transformations.

Logical Relationship: From Intermediate to Bioactive Molecule

Sources

synthesis of 1-(1H-Indazol-6-yl)ethanol from 1H-indazole-6-carbaldehyde

A Comprehensive Guide to the Synthesis of 1-(1H-Indazol-6-yl)ethanol from 1H-indazole-6-carbaldehyde for Medicinal Chemistry Applications

Abstract

This technical guide provides an in-depth exploration of the synthesis of this compound, a crucial building block in medicinal chemistry, from its precursor, 1H-indazole-6-carbaldehyde. The indazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities.[1][2] This document details the strategic considerations behind the synthetic route, focusing on the reduction of the aldehyde functionality. A comprehensive, step-by-step protocol for a reliable and efficient laboratory-scale synthesis using sodium borohydride is presented. The guide emphasizes the chemical principles, safety precautions, and analytical techniques necessary for the successful preparation and characterization of the target molecule. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of this important indazole derivative.

Introduction: The Significance of the Indazole Moiety in Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds that have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities.[2] They are considered bioisosteres of indoles and are key components in a variety of therapeutic agents.[1][2] The indazole nucleus is present in drugs with applications as anti-inflammatory, anti-cancer, and anti-psychotic agents.[2] Specifically, functionalized indazoles, such as this compound, serve as valuable intermediates in the synthesis of more complex molecules, including kinase inhibitors for targeted cancer therapy.[3] The strategic introduction of a hydroxyl group at the benzylic position provides a handle for further chemical modifications, making the synthesis of this alcohol a critical step in many drug discovery programs.

Synthetic Strategy: Reduction of 1H-indazole-6-carbaldehyde

The core transformation in the synthesis of this compound is the reduction of the aldehyde group of 1H-indazole-6-carbaldehyde to a primary alcohol. Several reducing agents can accomplish this transformation; however, the choice of reagent is dictated by factors such as selectivity, cost, ease of handling, and reaction conditions.

Consideration of Reducing Agents

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[4][5] It is generally unreactive towards esters, amides, and carboxylic acids under standard conditions, which is advantageous when dealing with multifunctional molecules.[4][5] Its ease of handling, stability in protic solvents like ethanol and methanol, and relatively low cost make it a preferred choice for this synthesis.[5]

-

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of functional groups, including esters and amides.[4] However, its high reactivity and violent reaction with protic solvents necessitate the use of anhydrous conditions and careful handling, making it less convenient for this specific transformation.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ru).[6] While it is an effective and clean method, it requires specialized equipment (hydrogenation apparatus) and careful handling of flammable hydrogen gas.

For the synthesis of this compound, sodium borohydride emerges as the most practical and efficient choice due to its selectivity for the aldehyde group, operational simplicity, and favorable safety profile.

Reaction Mechanism: Nucleophilic Addition of Hydride

The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction mechanism can be summarized in two main steps:

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride ion to the carbonyl carbon of the 1H-indazole-6-carbaldehyde. This breaks the carbon-oxygen pi bond, and the electrons move to the oxygen atom, forming a tetra-alkoxyborate intermediate.

-

Protonation (Workup): The reaction is quenched with a protic solvent (e.g., water or dilute acid), which protonates the resulting alkoxide to yield the final alcohol product, this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 1H-indazole-6-carbaldehyde using sodium borohydride.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity |

| 1H-indazole-6-carbaldehyde | 146.15 | 1.0 g (6.84 mmol) | >98% |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.31 g (8.21 mmol) | >98% |

| Methanol (MeOH) | 32.04 | 20 mL | Anhydrous |

| Deionized Water (H₂O) | 18.02 | 50 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | ACS Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |

| Saturated Sodium Chloride Solution (Brine) | - | 30 mL | - |

Reaction Setup and Procedure

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.[5]

-

Dissolution of Starting Material: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g (6.84 mmol) of 1H-indazole-6-carbaldehyde. Add 20 mL of methanol and stir at room temperature until the solid is completely dissolved.

-

Cooling the Reaction Mixture: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Sodium Borohydride: While maintaining the temperature at 0-5 °C, slowly add 0.31 g (8.21 mmol) of sodium borohydride in small portions over a period of 10-15 minutes. Effervescence (hydrogen gas evolution) may be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the completion of the reaction.

-

Quenching the Reaction: After 1 hour, slowly and carefully add 10 mL of deionized water to the reaction mixture to quench the excess sodium borohydride. Continue stirring for an additional 15 minutes.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with saturated sodium chloride solution (brine) (1 x 30 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent using gravity filtration.

-

Solvent Evaporation: Remove the ethyl acetate from the filtrate using a rotary evaporator to obtain the crude product.

-

Purification (Optional): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To assess the purity of the solid product.

Visualization of the Synthetic Process

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound from 1H-indazole-6-carbaldehyde. The selection of sodium borohydride as the reducing agent is justified by its selectivity, ease of use, and favorable safety profile. The detailed experimental protocol and workflow diagrams provide a clear and actionable plan for researchers in the field of medicinal chemistry. The successful synthesis of this key intermediate opens avenues for the development of novel indazole-based therapeutic agents.

References

- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.

- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Organic Chemistry Master.

- Sodium Borohydride. Common Organic Chemistry.

- Indazole enhances Ru-catalyzed hydrogenation of unsatur

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

Sources

- 1. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. Indazole enhances Ru-catalyzed hydrogenation of unsaturated bonds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

1-(1H-Indazol-6-yl)ethanol molecular weight and formula

An In-depth Technical Guide to 1-(1H-Indazol-6-yl)ethanol: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of this compound, a versatile synthetic intermediate. We will delve into its fundamental chemical properties, propose a robust synthetic pathway from its ketone precursor, outline detailed protocols for its characterization, and explore its potential applications in the landscape of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery who require a deep, practical understanding of this valuable chemical entity.

Introduction: The Significance of the Indazole Moiety

Indazoles are bicyclic heterocyclic aromatic compounds that have garnered significant attention from the pharmaceutical industry due to their diverse biological activities. They are considered "privileged structures," as their framework can interact with a wide array of biological targets. This has led to the development of indazole-containing drugs for various therapeutic areas, including oncology, inflammation, and contraception.[1][2]

This compound (C₉H₁₀N₂O) serves as a key building block in the synthesis of more complex, biologically active molecules. Its structure, featuring a reactive secondary alcohol, provides a crucial anchor point for derivatization, enabling chemists to explore structure-activity relationships (SAR) and optimize lead compounds. Understanding the synthesis and properties of this intermediate is therefore fundamental for research programs centered on indazole-based therapeutics.

Physicochemical and Structural Properties

The precise chemical identity and properties of a compound are critical for its application in synthesis and research. The key identifiers and computed properties for this compound are summarized below. The molecular formula is C₉H₁₀N₂O, and the molecular weight is approximately 162.19 g/mol .[3]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | Deduced from precursor 1-(1H-Indazol-6-yl)ethanone[4] |

| Molecular Weight | 162.19 g/mol | Calculated; Corroborated by isomer data[3] |

| IUPAC Name | This compound | - |

| Canonical SMILES | CC(C1=CC2=C(C=C1)C=NN2)O | - |

| Topological Polar Surface Area (TPSA) | 50.28 Ų | Predicted |

| logP (Octanol-Water Partition Coefficient) | 1.25 | Predicted |

| Hydrogen Bond Donors | 2 | Predicted |

| Hydrogen Bond Acceptors | 2 | Predicted |

| Rotatable Bonds | 2 | Predicted |

Visualizing the Core Structure

The following diagram illustrates the chemical structure of this compound, highlighting the indazole ring system and the ethanol substituent at the 6-position.

Caption: Chemical structure of this compound.

Synthesis Pathway: Reduction of 1-(1H-Indazol-6-yl)ethanone

A common and efficient method for synthesizing secondary alcohols is the reduction of the corresponding ketone. In this case, this compound can be reliably prepared from 1-(1H-indazol-6-yl)ethanone.[4] The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions on the indazole ring.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is an ideal choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like the aromatic indazole ring. Its ease of handling and safety profile make it preferable to more powerful and hazardous reagents like lithium aluminum hydride (LiAlH₄) for this specific reduction.

-

Solvent: A protic solvent like ethanol or methanol is typically used.[5] These solvents can protonate the intermediate alkoxide formed during the reaction and are effective at dissolving both the ketone substrate and the NaBH₄ reagent. Ethanol is a particularly suitable choice.[5][6][7]

-

Temperature: The reaction is typically run at a reduced temperature (e.g., 0 °C) initially to control the exothermic reaction rate and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Workflow Diagram

The following workflow outlines the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-(1H-indazol-6-yl)ethanone in anhydrous ethanol (approx. 10-15 mL per gram of ketone).

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches a temperature of 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, approx. 1.1-1.5 equivalents) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution may occur.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding distilled water or 1M HCl until gas evolution ceases.

-

Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. A combination of NMR spectroscopy and mass spectrometry provides unambiguous evidence of the target molecule's identity and purity.[8]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals. The most telling change from the starting ketone will be the disappearance of the acetyl methyl singlet and the appearance of a doublet for the new methyl group and a quartet for the new methine proton (CH-OH), coupled to each other. A broad singlet for the hydroxyl proton (OH) and the indazole NH proton will also be present, along with complex signals in the aromatic region corresponding to the protons on the indazolyl ring.

-

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the reduction. The downfield signal of the ketone carbonyl carbon (C=O) around 190-200 ppm will be absent. A new signal will appear in the 60-75 ppm range, corresponding to the new alcohol-bearing carbon (CH-OH).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 163.1.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but rather a versatile intermediate. Its value lies in the synthetic possibilities offered by its functional groups.

-

Scaffold for Kinase Inhibitors: The indazole core is present in several approved kinase inhibitors. The hydroxyl group of this compound can be used as a handle to introduce various side chains or linkers, allowing for the exploration of the binding pockets of target kinases.

-

Derivatization: The secondary alcohol can be readily converted into other functional groups (e.g., esters, ethers, amines) or used in coupling reactions to build more complex molecular architectures. This enables the rapid generation of compound libraries for high-throughput screening.

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment in FBDD campaigns. Its indazole core can provide an initial binding interaction with a protein target, and the ethanol moiety provides a vector for growing the fragment into a more potent lead compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12] Avoid contact with skin and eyes.[13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its straightforward preparation from the corresponding ketone, coupled with the synthetic utility of its hydroxyl group, makes it an important tool for medicinal chemists. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in drug discovery programs.

References

-

PubChem. 1-(1H-indazol-6-yl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]

-

Höfer Chemie GmbH. Safety Data Sheet for ETHANOL 641 (96%) VERG MEK/BITREX. Available from: [Link]

-

FDA. Safety Data Sheet for Ethanol absolute. Available from: [Link]

-

Kuujia. 2-(6-Amino-1H-indazol-1-yl)ethanol. Available from: [Link]

-

Abdelahi, M. M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData, 2(6). Available from: [Link]

-

Mague, J. T., et al. (2008). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2444. Available from: [Link]

-

P-A. Rausis, et al. (2008). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Arkivoc, 2008(16), 204-211. Available from: [Link]

- Google Patents. Method of synthesizing 1H-indazole compounds. US8022227B2.

-

Wikipedia. Ethanol. Available from: [Link]

-

Ataman Kimya. ETHANOL. Available from: [Link]

-

Elguero, J., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 24(18), 3349. Available from: [Link]

-

Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-61. Available from: [Link]

-

National Institute of Standards and Technology. Ethanol. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 1-Indanmethanol. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1-(1H-indazol-6-yl)ethan-1-one | C9H8N2O | CID 44119223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanol - Wikipedia [en.wikipedia.org]

- 6. Ethanol [webbook.nist.gov]

- 7. Ethanol | Fisher Scientific [fishersci.at]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. asset.conrad.com [asset.conrad.com]

Spectroscopic Characterization of 1-(1H-Indazol-6-yl)ethanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the novel compound 1-(1H-Indazol-6-yl)ethanol. As a key intermediate in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document outlines the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data, offering a foundational spectroscopic fingerprint for researchers and scientists. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and validated against data for structurally related indazole derivatives.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a bicyclic indazole core substituted at the 6-position with a 1-hydroxyethyl group. The accurate elucidation of its structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide detailed information about the chemical environment of individual atoms and the overall molecular mass and fragmentation patterns.

Diagram of the molecular structure of this compound:

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the number of different types of protons and their chemical environments. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the indazole ring, the methine and methyl protons of the ethanol substituent, and the hydroxyl and amine protons.

Predicted ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (indazole) | ~13.0 | br s | - | 1H |

| H-3 | ~8.1 | s | - | 1H |

| H-7 | ~7.8 | s | - | 1H |

| H-4 | ~7.6 | d | ~8.5 | 1H |

| H-5 | ~7.2 | dd | ~8.5, ~1.5 | 1H |

| CH (ethanol) | ~4.9 | q | ~6.5 | 1H |

| OH (ethanol) | ~5.3 | d | ~4.5 | 1H |

| CH₃ (ethanol) | ~1.5 | d | ~6.5 | 3H |

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.

Workflow for ¹H NMR Data Acquisition:

Caption: Standard workflow for acquiring ¹H NMR data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The predicted spectrum for this compound will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-7a | ~141 |

| C-3a | ~135 |

| C-6 | ~133 |

| C-3 | ~127 |

| C-5 | ~121 |

| C-4 | ~120 |

| C-7 | ~110 |

| CH (ethanol) | ~69 |

| CH₃ (ethanol) | ~25 |

Experimental Protocol for ¹³C NMR Acquisition

The acquisition of ¹³C NMR spectra generally requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Workflow for ¹³C NMR Data Acquisition:

Caption: Standard workflow for acquiring ¹³C NMR data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. Electron Ionization (EI) is a common technique for small molecules like this compound.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol .

| m/z | Predicted Fragment | Identity |

| 162 | [M]⁺ | Molecular Ion |

| 147 | [M - CH₃]⁺ | Loss of a methyl radical |

| 134 | [M - C₂H₄]⁺ | McLafferty-type rearrangement |

| 118 | [Indazole]⁺ | Loss of the ethanol side chain |

Rationale for Fragmentation

The fragmentation of alcohols in EI-MS is a well-understood process.[1][2] The molecular ion peak for alcohols can sometimes be weak or absent.[2] A common fragmentation pathway for primary and secondary alcohols is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom.[1] For this compound, this would lead to the loss of a methyl radical (CH₃•), resulting in a fragment at m/z 147. Another potential fragmentation is the loss of water (H₂O), although this is more common in linear alcohols.[1] The stability of the indazole ring suggests that a significant fragment corresponding to the indazole cation (m/z 118) would be observed.

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Data Acquisition:

Caption: General workflow for acquiring mass spectrometry data.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed ¹H NMR, ¹³C NMR, and MS data, along with standardized experimental protocols, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided spectral fingerprints will aid in the identification and characterization of this important molecule, facilitating its use in further scientific endeavors.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4547–4556. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. Retrieved from [Link]

-

meriSTEM. (2021, April 15). NMR of ethanol with ¹H and ¹³C | Analytical chemistry [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 5-[5-Ethoxy-6-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-3-Yl]-2-Methylbenzenesulfonamide. Retrieved from [Link]

-

Molbase. (n.d.). Cas no 874668-59-4 (2-(6-Amino-1H-indazol-1-yl)ethanol). Retrieved from [Link]

-

Defense Technical Information Center. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2016). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

PubChem. (n.d.). Tryptophol. Retrieved from [Link]

-

PubChem. (n.d.). N-Piperidinoethanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

Sources

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Indazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Foreword: The Rise of the Indazole Nucleus

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into several FDA-approved drugs and numerous clinical candidates.[1][3][4] This guide provides a technical deep-dive into the multifaceted biological activities of indazole derivatives, focusing on their mechanisms of action, key structure-activity relationships (SAR), and the experimental workflows used to validate their therapeutic potential.

The Indazole Core: Structural Features and Synthetic Versatility

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3] This structural feature, combined with the multiple sites available for substitution on both the pyrazole and benzene rings, provides a rich chemical space for the design of novel therapeutic agents. The synthesis of indazole derivatives is well-established, with numerous methods available for the construction of the core and its subsequent functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties.[3][5]

Anticancer Activity: A Dominant Therapeutic Application

The most extensively studied and clinically significant biological activity of indazole derivatives is their anticancer effect.[3][6][7] Several indazole-based drugs, such as Pazopanib and Axitinib, are utilized in cancer chemotherapy.[1][7] The antitumor activity of these compounds stems from their ability to modulate a variety of cancer-related biological targets.

Mechanism of Action: Kinase Inhibition

A primary mechanism by which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play crucial roles in cell signaling, proliferation, and survival.[8][9][10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Many indazole derivatives are potent inhibitors of tyrosine kinases. For example, Pazopanib is a multi-targeted tyrosine kinase inhibitor that has been approved for the treatment of renal cell carcinoma.[3] Axitinib is another indazole-containing drug that functions as a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[11][12] By inhibiting these kinases, indazole derivatives can disrupt downstream signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Indazole derivatives have also been shown to inhibit serine/threonine kinases. For instance, some derivatives have demonstrated potent inhibitory activity against Pim kinases, which are implicated in various cancers.[3] Others have been identified as inhibitors of Aurora kinases, which are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[13]

Signaling Pathway: Indazole Derivatives as Kinase Inhibitors

Caption: A typical workflow for assessing the anticancer properties of indazole derivatives, from initial in vitro screening to in vivo validation.

The initial screening of anticancer activity is typically performed using in vitro cell proliferation assays like the MTT or MTS assay. [8][14][15]These colorimetric assays measure the metabolic activity of cancer cell lines after exposure to the test compounds, providing an indication of cytotoxicity. [8] Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Compounds that show significant cytotoxicity are further investigated to elucidate their mechanism of action. This may involve:

-

Kinase Inhibition Assays: These assays directly measure the ability of the compound to inhibit the activity of specific kinases. [8]* Apoptosis Assays: Techniques like flow cytometry with Annexin V/PI staining can be used to quantify the induction of apoptosis. [16]* Cell Cycle Analysis: Flow cytometry can also be used to determine if the compound causes cell cycle arrest at a particular phase. [16]* Western Blotting: This technique can be used to measure changes in the expression levels of key proteins involved in signaling pathways and apoptosis.

Promising candidates from in vitro studies are then evaluated in animal models, such as mouse xenograft models, to assess their in vivo efficacy and toxicity. [15]

Anti-inflammatory Activity

Indazole derivatives have also demonstrated significant anti-inflammatory properties. [1][17]The inflammatory response, while a crucial part of the body's defense mechanism, can become dysregulated and contribute to various diseases.

Mechanism of Action

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key mediators of inflammation, including:

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). [17]* Pro-inflammatory Cytokines: Indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). [17][18]* Free Radical Scavenging: Some indazoles exhibit antioxidant properties by scavenging free radicals, which can contribute to inflammation and tissue damage. [17][18]

Experimental Evaluation of Anti-inflammatory Activity

Both in vivo and in vitro models are used to assess the anti-inflammatory potential of indazole derivatives.

A widely used in vivo model for acute inflammation is the carrageenan-induced paw edema model in rats. [17][18][19] Protocol: Carrageenan-Induced Paw Edema

-

Animal Grouping: Divide rats into control and treatment groups.

-

Compound Administration: Administer the indazole derivative or a reference anti-inflammatory drug (e.g., diclofenac) to the treatment groups.

-

Carrageenan Injection: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.

-

Paw Volume Measurement: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Several in vitro assays can be used to investigate the mechanism of anti-inflammatory action:

-

COX-2 Inhibition Assay: This enzymatic assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme. [20]* Protein Denaturation Assay: This assay assesses the ability of a compound to prevent the denaturation of proteins, a process associated with inflammation. [21]* Membrane Stabilization Assay: This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is indicative of anti-inflammatory activity. [21]

Antimicrobial Activity

Indazole derivatives have also been investigated for their activity against a range of microbial pathogens, including bacteria and fungi. [1][3]

Mechanism of Action

The antimicrobial mechanisms of indazole derivatives are diverse and can include:

-

Enzyme Inhibition: Some indazole derivatives act as inhibitors of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. [22][23]* Disruption of Cell Wall Synthesis: Certain derivatives may interfere with the synthesis of the bacterial cell wall. [24]* Membrane Disruption: Some compounds can disrupt the integrity of the microbial cell membrane, leading to cell death. [24]

Experimental Evaluation of Antimicrobial Activity

Standard microbiological techniques are used to determine the antimicrobial efficacy of indazole derivatives.

The disk diffusion and well diffusion methods are commonly used for preliminary screening of antimicrobial activity. [25][26]These methods provide a qualitative assessment of the compound's ability to inhibit microbial growth.

Protocol: Disk Diffusion Assay

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

-

Disk Application: Place sterile paper disks impregnated with a known concentration of the indazole derivative onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

The broth dilution method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [27][28]The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

Protocol: Broth Microdilution Assay

-

Serial Dilutions: Prepare serial twofold dilutions of the indazole derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.

Future Perspectives and Conclusion

The indazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Expanding the therapeutic applications of indazole derivatives to other disease areas.

-

Developing more selective and potent inhibitors for specific biological targets.

-

Utilizing computational and structure-based drug design to guide the synthesis of novel indazole-based compounds.

-

Investigating the potential of indazole derivatives in combination therapies to enhance efficacy and overcome drug resistance.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Bioassays for anticancer activities. PubMed. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

-

Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate. [Link]

-

Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. [Link]

-

Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. europepmc.org. [Link]

-

Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. PubMed Central. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. wjpr.net. [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Semantics Scholar. [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]

-

Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

-

Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]

-

What is the most simplest and most available tests for Anti-cancer properties of plant phytochemicals? ResearchGate. [Link]

-

How to test the anticancer efficacy of a plant extract. Altogen Labs. [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. NIH. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

-

(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

-

The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

-

Antibacterial activity assay: Significance and symbolism. Semantics Scholar. [Link]

-

Screening Methods for Antiinflammatory Agents. Pharmacognosy. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

-

What are the methods to find out anti inflammatory acitivity of plant extracts? ResearchGate. [Link]

-

Antimicrobial Susceptibility Testing. apec-vc.org. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central. [Link]

-

Bioactive indazole compounds in clinical trails. ResearchGate. [Link]

-

Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]

-

Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal. PubMed Central. [Link]

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

Discovery of novel indazole derivatives as second-generation TRK inhibitors. Semantics Scholar. [Link]

-

Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. PubMed. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. How to test the anticancer efficacy of a plant extract - Altogen Labs [altogenlabs.com]

- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmacy180.com [pharmacy180.com]

- 20. researchgate.net [researchgate.net]

- 21. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 22. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. nano-ntp.com [nano-ntp.com]

- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antibacterial activity assay: Significance and symbolism [wisdomlib.org]

- 27. integra-biosciences.com [integra-biosciences.com]

- 28. apec.org [apec.org]

An In-depth Technical Guide to Investigating the Therapeutic Targets of 1-(1H-Indazol-6-yl)ethanol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive framework for the scientific community to explore the therapeutic potential of a specific, yet under-investigated derivative, 1-(1H-Indazol-6-yl)ethanol. While direct biological data for this compound is scarce, the extensive research on analogous indazole-containing molecules provides a robust foundation for predicting its likely molecular targets and outlining a rigorous, multi-faceted strategy for their identification and validation. This document is structured to guide researchers through a logical progression of inquiry, from broad, structure-based hypotheses to detailed, actionable experimental protocols, ultimately enabling a thorough evaluation of this compound as a potential therapeutic agent.

The Indazole Scaffold: A Proven Pharmacophore

Indazole-based compounds have demonstrated a remarkable diversity of biological activities, with prominent applications in oncology, inflammation, and neurology.[1][3] A significant portion of these activities can be attributed to the ability of the indazole core to interact with the ATP-binding pocket of protein kinases.[4][5] This has led to the development of several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, for the treatment of various cancers.[4][5] The therapeutic success of these drugs underscores the potential of novel indazole derivatives, such as this compound, to yield valuable therapeutic candidates.

The broad bioactivity of indazole derivatives is summarized below:

| Biological Activity | Therapeutic Area | References |

| Anti-cancer | Oncology | [6][7] |

| Anti-inflammatory | Immunology | [1][2] |

| Kinase Inhibition | Oncology, Neurology | [4][5] |

| Neuroprotection | Neurology | [1] |

| Antimicrobial | Infectious Diseases | [2] |

Potential Therapeutic Targets of this compound: A Hypothesis-Driven Approach

Given the established precedent of the indazole scaffold as a kinase inhibitor, it is highly probable that this compound will also exhibit activity against one or more protein kinases. The ethanol substituent at the 6-position of the indazole ring may confer unique selectivity and potency profiles compared to existing indazole-based drugs.

Primary Target Class: Protein Kinases

The human kinome consists of over 500 protein kinases, which are critical regulators of numerous cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[8] Indazole derivatives have been successfully developed to target a range of kinases, including:

-

Tyrosine Kinases: Both receptor tyrosine kinases (e.g., VEGFR, FGFR) and non-receptor tyrosine kinases (e.g., LCK).[5][8]

-

Serine/Threonine Kinases: Including those involved in cell cycle regulation (e.g., Aurora kinases, CDKs) and signaling pathways (e.g., Pim kinases).[5][7][9]

-

Atypical Protein Kinases: While less common, the versatility of the indazole scaffold does not preclude interaction with this class.

A logical starting point for the investigation of this compound would be to screen it against a panel of cancer-relevant kinases.

Secondary Target Class: Serotonin Receptors

Interestingly, some indazole derivatives have been identified as potent agonists of serotonin 5-HT2 receptors, with applications in treating ocular hypertension.[10] While the structural features driving this activity may differ from those required for kinase inhibition, it represents a plausible, albeit secondary, avenue of investigation for this compound.

Experimental Workflow for Target Identification and Validation

A systematic and multi-pronged approach is essential for the confident identification and validation of the therapeutic targets of this compound. The following workflow outlines a series of logical steps, from initial screening to in-depth validation.

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Phase 1: Initial Target Identification

The initial step involves the chemical synthesis of the compound of interest. Various synthetic routes for 1H-indazoles have been described in the literature, often starting from aromatic carbonyl compounds.[11][12]

To broadly survey the kinome, a competitive binding assay, such as the KINOMEscan™ platform, is recommended. This assay will provide a preliminary indication of which kinases interact with this compound with the highest affinity.

Parallel to kinase screening, the compound should be evaluated in a panel of cancer cell lines to assess its anti-proliferative activity. The MTT assay is a standard and reliable method for this purpose.[13] A positive result in this assay will provide a functional context for the kinase inhibition data.

Experimental Protocol: MTT Assay for Cytotoxicity [13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Phase 2: Target Validation and Mechanistic Studies

For the top kinase hits identified in the initial screen, in vitro kinase activity assays should be performed to determine the half-maximal inhibitory concentration (IC50). The ADP-Glo™ kinase assay is a widely used platform for this purpose.[14]

To confirm that the compound engages with its putative kinase target(s) within a cellular context, a Cellular Thermal Shift Assay (CETSA) is highly recommended. This assay measures the thermal stabilization of a target protein upon ligand binding.

Once a primary kinase target is validated, Western blotting can be used to investigate the phosphorylation status of its known downstream substrates. A reduction in the phosphorylation of these substrates upon treatment with this compound would provide strong evidence for on-target activity. For instance, if a member of the PI3K/AKT pathway is inhibited, a decrease in phosphorylated AKT would be expected.

Caption: A potential signaling pathway (PI3K/AKT) that could be modulated by this compound.

Concluding Remarks and Future Directions

The indazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. While this compound is a relatively unexplored molecule, the wealth of data on related compounds strongly suggests its potential as a kinase inhibitor. The systematic approach outlined in this guide, combining broad screening with rigorous validation, provides a clear path forward for elucidating its mechanism of action and evaluating its therapeutic utility. Successful identification of its primary target(s) will pave the way for lead optimization, preclinical development, and ultimately, the potential to address unmet medical needs.

References

- Indazole derivatives and their therapeutic applications: a p

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic

- Synthesis and biological evaluation of indazole deriv

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Indazole Derivatives: Promising Anti-tumor Agents - Bentham Science Publisher.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Indazole derivatives and their therapeutic applications: a p

- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Tre

- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed.

- US6891044B2 - Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use - Google P

- An In-depth Technical Guide on the Biological Activity of 2-(1H-Indazol-3-yl)ethanol and its Congeners - Benchchem.

- Cas no 874668-59-4 (2-(6-Amino-1H-indazol-1-yl)ethanol).

- Validating the Biological Activity of 1-(1,3-Benzothiazol-6-yl)

- 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed.

- Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals.

- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google P

- Synthesis of 1H-Indazoles via Silver(I)

Sources

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. US6891044B2 - Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]

- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

The Strategic Importance of the 6-Position: A Deep Dive into the Structure-Activity Relationship of Substituted Indazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1][2] Its versatility and synthetic tractability have made it a focal point in the quest for novel drugs targeting a wide array of diseases, from cancer to inflammatory conditions.[3][4] Within this important class of molecules, the substitution pattern on the indazole ring plays a critical role in defining biological activity and target selectivity. This guide delves into the nuanced and often pivotal role of substituents at the 6-position, providing a comprehensive analysis of their impact on the structure-activity relationship (SAR).

The 6-Position: A Key Modulator of Biological Activity

Strategic modifications to the indazole core, particularly at the 6-position, have proven to be a critical determinant of both the potency and selectivity of these compounds against various biological targets.[5] The nature of the chemical group at this position can significantly influence the molecule's interaction with the active site of enzymes, such as protein kinases, or the binding pockets of receptors.[5][6]

Impact on Anticancer Activity

In the realm of oncology, 6-substituted indazoles have emerged as a promising class of compounds with potent anti-proliferative activities against various cancer cell lines.[7][8] Research has shown that the substituent at the 6-position can dramatically influence cytotoxicity. For instance, in a series of 6-substituted aminoindazoles, the presence and nature of an aryl group at this position were found to be crucial for potent anti-proliferative activity.[7]

One notable study highlighted that compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) exhibited a potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116).[7] This activity was significantly higher than that of the parent compound, underscoring the importance of the fluorobenzyl group at the 6-amino position.[7] The study also revealed that the position of the fluoro group on the benzyl ring was critical, with a para-substitution being optimal.[7]

Table 1: Anti-proliferative Activity of Selected 6-Substituted Aminoindazoles against HCT116 Cancer Cells [7]

| Compound ID | 6-Position Substituent | IC50 (μM) |

| 34 | Benzylamino | 2.7 |

| 35 | (Pyridin-3-yl)methylamino | 1.5 |

| 36 | (4-Fluorobenzyl)amino | 0.4 ± 0.3 |

| 37 | (3-Fluorobenzyl)amino | 2.2 |

The data clearly indicates that subtle changes in the substituent at the 6-position can lead to significant variations in biological activity.

Influence on Kinase Inhibition and Selectivity

Indazole derivatives are well-recognized as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[9][10][11] The 6-position of the indazole ring is a key handle for modulating kinase selectivity.[5]

For example, in the development of c-Jun N-terminal kinase 3 (JNK3) inhibitors, modifications at the 6-position of the indazole scaffold were shown to significantly impact selectivity over other kinases like p38α.[5] While an unsubstituted indazole (Compound 15) showed high potency for JNK3 (IC50 = 1 nM), it also exhibited some off-target activity against p38α (IC50 = 226 nM), resulting in a selectivity fold of 226x. The introduction of a fluorine atom at the 6-position (Compound 8) maintained high JNK3 potency (IC50 = 5 nM) while potentially altering the selectivity profile.[5]

Table 2: Kinase Selectivity Profile of 6-Substituted Indazole Derivatives [5]

| Compound ID | 6-Position Substituent | Primary Kinase Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Fold |

| 15 | -H | JNK3 | 1 | p38α | 226 | 226x |

| 8 | -F | JNK3 | 5 | p38α | - | - |

| 17 | -OCH₃ | JNK3 | - | p38α | - | 8x |

This highlights the strategic importance of the 6-position in fine-tuning the selectivity of kinase inhibitors, a crucial aspect of modern drug design to minimize off-target effects and associated toxicities.

Synthetic Strategies for 6-Substituted Indazoles

The synthesis of 6-substituted indazoles is a critical aspect of exploring their SAR. A common and effective method involves the functionalization of a pre-formed indazole core. For instance, the synthesis of 6-substituted aminoindazoles often starts from 6-nitroindazole.[7]

A typical synthetic workflow can be summarized as follows:

Caption: General synthetic workflow for 6-substituted aminoindazoles.

This multi-step process allows for the introduction of diverse substituents at the 6-amino position, facilitating the generation of a library of compounds for SAR studies.[7]

Experimental Protocols

To ensure the reliability and reproducibility of SAR data, standardized and well-documented experimental protocols are essential.

Protocol 1: General Procedure for the Synthesis of 6-Aminoindazole Derivatives[7]

-

N-Alkylation of 6-Nitroindazole: To a solution of 6-nitroindazole in DMF, add potassium carbonate and an alkylating agent (e.g., iodomethane). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Isomer Separation: After completion, quench the reaction with water and extract the product with an organic solvent. The N1 and N2 isomers are then separated using column chromatography.

-

Nitro Group Reduction: The separated N-alkylated 6-nitroindazole isomer is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored by TLC until the complete disappearance of the starting material.

-

Purification: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the corresponding 6-aminoindazole derivative, which can be further purified by crystallization or chromatography.

-

Final Derivatization: The 6-aminoindazole can then be subjected to various coupling reactions, such as amide bond formation or reductive amination, to introduce the desired substituent at the 6-amino position.

Protocol 2: In Vitro Anti-proliferative Activity Assay (MTT Assay)[12]

-

Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compounds (6-substituted indazoles) and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Molecular Interactions

The biological effects of 6-substituted indazoles are a direct consequence of their interaction with specific molecular targets, which in turn modulate critical signaling pathways. For instance, as kinase inhibitors, these compounds can block the phosphorylation cascade that drives cell proliferation and survival.

Caption: Simplified signaling pathway illustrating the action of a 6-substituted indazole as a receptor tyrosine kinase inhibitor.

In the context of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, 6-substituted aminoindazoles are designed to bind to the active site of the enzyme, thereby blocking the metabolism of tryptophan to kynurenine.[7] This restores the immune system's ability to recognize and attack cancer cells. Molecular docking studies have suggested that specific interactions, such as hydrogen bonds and π-π stacking, between the 6-substituted indazole and the IDO1 active site are crucial for potent inhibition.[1]

Conclusion

The 6-position of the indazole scaffold is a key determinant of biological activity and a critical site for modification in the design of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that careful selection and optimization of substituents at this position can lead to significant improvements in potency, selectivity, and overall pharmacological profile. As our understanding of the molecular interactions between 6-substituted indazoles and their biological targets continues to grow, so too will our ability to rationally design the next generation of indazole-based drugs.

References

- Current time information in Portland, OR, US. The time at the location 'Portland, OR, US' is 07:40 PM. The location's timezone is 'America/Los_Angeles'.

- Unlocking the Therapeutic Potential of 6-Substituted Aminoindazoles: A Structure-Activity Rel

- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole deriv

- A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Deriv